Cas no 60846-21-1 (cefotaxime)

cefotaxime structure
cefotaxime structure
Product Name:cefotaxime
Numero CAS:60846-21-1
MF:C16H17N5O7S2
MW:455.465480566025
CID:2674460
PubChem ID:5742673
Update Time:2025-04-21

cefotaxime Proprietà chimiche e fisiche

Nomi e identificatori

    • cefotaxime
    • (6R,7R)-3-(Acetoxymethyl)-8-oxo-7-[(2-amino-4-thiazolyl)(methoxyimino)acetylamino]-5-thia-1-azabicyclo[4.2.0]octa-2-ene-2-carboxylic acid
    • (6R)-3-acetoxymethyl-7t-[2-(2-amino-thiazol-4-yl)-2-(E)-methoxyimino-acetylamino]-8-oxo-(6rH)-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 7β-[2-(2-amino-thiazol-4-yl)-2-(E)-methoxyimino-acetylamino]-cephalosporanic acid
    • calforan
    • cefotaxim
    • Cefotaxine
    • claforan
    • N2GI8B1GK7
    • (6R,7R)-3-[(acetyloxy)methyl]-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Cefotaxim Hikma
    • Cefotaxime (INN)
    • (6R,7R)-3-(acetoxymethyl)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino-acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • DTXSID501100149
    • (6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • MFCD00864971
    • (E)-Cefotaxime
    • DA-51752
    • 63527-52-6
    • Cefotaximum
    • AKOS015951267
    • (6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-ethanoyl]amino]-8-oxo-5-thia-1-azabicy clo[4.2.0]oct-2-ene-2-carboxylic acid
    • EN300-21702510
    • 4kot
    • Prestwick2_000139
    • BRD-K78364995-236-17-5
    • (6R,7R,Z)-3-(acetoxymethyl)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • DTXSID6022761
    • (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Cephotaxime
    • AS-12690
    • 60846-21-1
    • 264-299-1
    • (6R,7R,Z)-3-(acetoxymethyl)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-aza-bicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • Q27262497
    • DTXCID501476108
    • Cephotaxim
    • Cefotaxima [INN-Spanish]
    • (6R,7R)-3-Acetoxymethyl-7-(2-(2-amino-thiazol-4-yl)-2-((Z)-methoxyimino)-acetylamino)-8-oxo-5-thia-1-aza-bicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • HY-A0088A
    • CEFOTAXIME [VANDF]
    • s4720
    • CHEMBL1730
    • CEFOTAXIME [WHO-DD]
    • Claforan (*Sodium salt*)
    • C06885
    • DB00493
    • HMS2090M11
    • CEFOTAXIME [INN]
    • Lopac0_000278
    • CEFOTAXIME [MI]
    • 3-(acetoxymethyl)-7beta-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl)amino)-3,4-didehydrocepham-4-carboxylic acid
    • BDBM50482777
    • CS-0013515
    • (6R,7R,Z)-3-(ACETOXYMETHYL)-7-(2-(2-AMINOTHIAZOL-4-YL)-2-(METHOXYIMINO)ACETAMIDO)-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID
    • (6R,7R)-3-(acetoxymethyl)-7-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • Cefotaxime [INN:BAN]
    • E-cefotaxime
    • RU 24662
    • (6R,7R)-3-(acetoxymethyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R,7R)-3-[(acetyloxy)methyl]-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • BRD-K78364995-236-16-7
    • SCHEMBL3731931
    • J01DA10
    • (6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-ethanoyl]amino]-8-oxo-5-thia-1-azabicy
    • CEFOTAXIME [JAN]
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-, (6R,7R)-; 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[(2-amino-4-thiaz
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-((acetyloxy)methyl)-7-(((2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl)amino)-8-oxo-, (6R,7R)-
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-, (6R,7R)-
    • Cefotaxima
    • 3-(Acetyloxymethyl)-7-(((2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • (6R,7R)-3-Acetoxymethyl-7-{2-(2-amino-thiazol-4-yl)-2-[(Z)-methoxyimino]-acetylamino}-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • CHEBI:204928
    • BRD-K78364995-236-03-5
    • Prestwick3_000139
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-((acetyloxy)methyl)-7-(((2-amino-4-thiazolyl)(methoxyimino)acetyl)amino)-8-oxo-, (6R-(6alpha,7beta(Z)))-
    • SDCCGSBI-0050266.P002
    • (6R,7R)-3-(Acetoxymethyl)-7-((2-(2-amino-4-thiazolyl)-2-methoxyiminoglyoxylamino)-8-oco-5-thia-1-azabicyclo(4.2.0)oct-2-en-2-carbonsaeure
    • Cefotaxima acid
    • Cefotaxima (INN-Spanish)
    • Cefotaximum [INN-Latin]
    • D07647
    • UNII-N2GI8B1GK7
    • MSK10011
    • Omnatax
    • BPBio1_000240
    • Cefotaxime acid
    • BSPBio_000218
    • EINECS 264-299-1
    • (6R,7R)-3-(Acetoxymethyl)-7-(()-2-(2-amino-4-thiazolyl)-2-methoxyiminoglyoxylamino)-8-oco-5-thia-1-azabicyclo(4.2.0)oct-2-en-2-carbonsaeure
    • Cefotaxim Hikma (TN)
    • Taxim
    • clo[4.2.0]oct-2-ene-2-carboxylic acid
    • Cefotaximum (INN-Latin)
    • AC-217
    • Inchi: 1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9-/t10-,14-/m1/s1
    • Chiave InChI: GPRBEKHLDVQUJE-QSWIMTSFSA-N
    • Sorrisi: S1CC(COC(C)=O)=C(C(=O)O)N2C([C@H]([C@@H]12)NC(/C(/C1=CSC(N)=N1)=N\OC)=O)=O

Proprietà calcolate

  • Massa esatta: 455.05700
  • Massa monoisotopica: 455.05694025Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 8
  • Complessità: 833
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -1.4
  • Superficie polare topologica: 227Ų

Proprietà sperimentali

  • PSA: 227.05000
  • LogP: 0.28750
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD